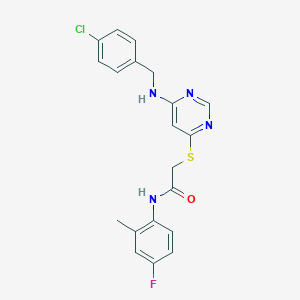

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.

BenchChem offers high-quality 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

Research on similar acetamide derivatives demonstrates the importance of their crystal structures in understanding molecular conformations and interactions. For instance, a study by Subasri et al. (2016) investigated the crystal structures of related acetamides, revealing their folded conformation and intramolecular hydrogen bond stabilizing the structure, which could influence the compound's reactivity and interactions with biological targets (Subasri et al., 2016).

Radioligand Imaging

The development of selective radioligands for imaging purposes, such as [18F]PBR111 for the translocator protein, highlights the potential of acetamide derivatives in diagnostic applications. These compounds, through specific modifications, can be labeled for positron emission tomography (PET) imaging, providing insights into disease mechanisms and aiding in the diagnosis of conditions like neuroinflammation (Dollé et al., 2008).

Coordination Chemistry

The compound's potential to form coordination complexes, as shown in studies on related structures, suggests applications in developing new materials with unique properties. Klimova et al. (2013) explored reactions forming polymeric coordination complexes, indicating the compound's utility in materials science and catalysis (Klimova et al., 2013).

Anticancer Activity

Acetamide derivatives have shown potential in anticancer research. For example, compounds synthesized from related chemical structures have been tested against various cancer cell lines, demonstrating anticancer activity at low concentrations. This suggests that our compound of interest may also possess anticancer properties, warranting further investigation (Hammam et al., 2005).

Antimicrobial Activity

The synthesis of novel heterocyclic compounds with acetamide structures has been linked to antimicrobial activity. Studies like those conducted by Nunna et al. (2014) highlight the potential of these compounds to serve as the basis for new antimicrobial agents, addressing the growing need for novel antibiotics (Nunna et al., 2014).

Thrombin Inhibition

Research into acetamide derivatives as thrombin inhibitors demonstrates their potential in developing anticoagulant therapies. Lee et al. (2007) identified potent thrombin inhibitors among compounds with a similar structure, suggesting the chemical's relevance in cardiovascular disease treatment (Lee et al., 2007).

Molecular Docking and Antiviral Properties

Molecular docking studies have explored the antiviral potency of related acetamide derivatives, particularly against SARS-CoV-2. Such research indicates the compound's potential application in antiviral drug development, with specific modifications enhancing its efficacy against viral targets (Mary et al., 2020).

Eigenschaften

IUPAC Name |

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4OS/c1-13-8-16(22)6-7-17(13)26-19(27)11-28-20-9-18(24-12-25-20)23-10-14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,26,27)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXSXWFNRDHUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2872211.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2872213.png)

![diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2872217.png)

![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)

![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)